Myoseverin

Beschreibung

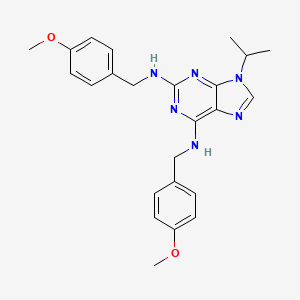

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCOTQWQVPRTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267402-71-1 | |

| Record name | Myoseverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Myoseverin: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity of Myoseverin

Myoseverin is a synthetically derived 2,6,9-trisubstituted purine that has garnered significant interest in cellular biology and regenerative medicine.[1] It was first identified from a purine library screen for its remarkable ability to induce the fission of multinucleated myotubes into mononucleated, proliferative fragments.[1][2] This unique characteristic has positioned Myoseverin as a valuable chemical tool for studying cellular differentiation, muscle regeneration, and microtubule dynamics.

Chemical Structure

The foundational chemical structure of Myoseverin is depicted below. It is characterized by a purine core with substitutions at the 2, 6, and 9 positions.

Figure 1. 2D Chemical Structure of Myoseverin B.

A variant, Myoseverin B, has the following IUPAC name: 9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine.[3]

Chemical and Physical Properties

A summary of the key chemical identifiers and properties for Myoseverin B is provided in the table below for easy reference.

| Identifier Type | Value | Reference |

| IUPAC Name | 9-cyclohexyl-2-N,6-N-bis[(4-methoxyphenyl)methyl]purine-2,6-diamine | [3] |

| Molecular Formula | C₂₇H₃₂N₆O₂ | |

| Molecular Weight | 472.6 g/mol | |

| CAS Number | 361431-27-8 | |

| SMILES | C1CCC(CC1)N2C=NC3=C(C2=NC(=C3)NCC4=CC=C(C=C4)OC)NCC5=CC=C(C=C5)OC | |

| InChI | InChI=1S/C27H32N6O2/c1-34-22-12-8-19(9-13-22)16-28-25-24-26(33(18-30-24)21-6-4-3-5-7-21)32-27(31-25)29-17-20-10-14-23(35-2)15-11-20/h8-15,18,21H,3-7,16-17H2,1-2H3,(H2,28,29,31,32) | |

| InChIKey | ZUZXYJOSNSTJMU-UHFFFAOYSA-N |

Mechanism of Action and Biological Effects

Myoseverin's primary mechanism of action is through its interaction with the microtubule cytoskeleton. It acts as a microtubule-binding agent, leading to the disruption and disassembly of the microtubule network. This interference with microtubule dynamics is central to its observed biological effects.

Myotube Fission and Cellular Re-entry into the Cell Cycle

The most striking effect of Myoseverin is its ability to induce the reversible fission of terminally differentiated, multinucleated myotubes into mononucleated fragments. This process is initiated by the disassembly of the microtubule cytoskeleton, which appears to be crucial for maintaining the structural integrity of the myotube. Following the removal of Myoseverin, these resulting mononucleated cells can re-enter the cell cycle, exhibiting renewed DNA synthesis and proliferation when cultured in growth-promoting conditions.

The process of Myoseverin-induced myotube fission can be visualized as a signaling pathway.

Anti-Angiogenic Properties

In addition to its effects on muscle cells, Myoseverin also exhibits anti-angiogenic properties. It has been shown to inhibit the function of endothelial cells and the differentiation of endothelial progenitor cells, which are key processes in the formation of new blood vessels.

Experimental Protocols

Myotube Fission Assay

A typical experimental workflow to observe Myoseverin-induced myotube fission is as follows:

Methodology:

-

Cell Culture: Murine C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) at 37°C in a 5% CO₂ incubator.

-

Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) once the cells reach near confluence. The cells are cultured for several days to allow for the formation of multinucleated myotubes.

-

Myoseverin Treatment: Myoseverin, dissolved in a suitable solvent like DMSO, is added to the culture medium at a final concentration typically ranging from 10 to 20 µM. A vehicle control (DMSO alone) is run in parallel. The cells are incubated for a specified period, for instance, 24 hours.

-

Observation: Morphological changes, specifically the fission of myotubes into mononucleated cells, are observed and documented using phase-contrast microscopy.

-

Cell Cycle Re-entry Analysis (Optional): To assess the proliferative potential of the resulting fragments, the Myoseverin-containing medium is removed, and the cells are washed. Fresh growth medium is then added. Proliferation can be quantified by methods such as BrdU incorporation assays or colony-forming assays.

Quantitative Data Summary

| Parameter | Cell Line/System | Value | Reference |

| Myotube Fission (EC₅₀) | C2C12 myotubes | 11 µM (s.d. = ± 4 µM) | |

| Cell Proliferation (IC₅₀) | Human umbilical vein endothelial cells | 8 µM | |

| Solubility in DMSO | N/A | 87 mg/mL (201.14 mM) |

Conclusion

Myoseverin is a potent, cell-permeable small molecule that serves as a powerful tool for investigating the role of the microtubule cytoskeleton in maintaining cellular architecture and differentiation states. Its ability to induce reversible myotube fission has opened new avenues for research into muscle regeneration and cell plasticity. Further studies on its structure-activity relationships and downstream signaling pathways will continue to provide valuable insights for both basic research and potential therapeutic applications.

References

Myoseverin: A Technical Guide to its Role in Reversing Muscle Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin, a synthetic 2,6,9-trisubstituted purine, has emerged as a significant small molecule in the study of muscle cell plasticity. It is recognized for its ability to induce the fission of multinucleated myotubes into mononucleated cells, a process termed "cellularization," which represents a key step in reversing the terminally differentiated state of muscle cells. This technical guide provides an in-depth analysis of Myoseverin's mechanism of action, detailing its interaction with the microtubule cytoskeleton and subsequent activation of signaling pathways that modulate cellular architecture and gene expression. The document includes comprehensive experimental protocols for studying Myoseverin's effects, quantitative data from key studies, and visualizations of the pertinent signaling cascades and experimental workflows to support further research and drug development endeavors in the field of regenerative medicine.

Introduction

Skeletal muscle differentiation is a highly regulated process where mononucleated myoblasts exit the cell cycle and fuse to form multinucleated, contractile myotubes. This terminal differentiation was long considered an irreversible state in mammals. However, the discovery of molecules like Myoseverin has challenged this dogma, opening new avenues for inducing muscle cell dedifferentiation and exploring its therapeutic potential. Myoseverin was identified from a chemical library screen for its striking morphological effect on differentiated C2C12 myotubes, causing them to divide into smaller, mononucleated fragments.[1] While this process does not represent a complete reversal to a progenitor state by Myoseverin alone, it initiates a cascade of events that mimic aspects of wound healing and tissue regeneration.[1] Understanding the molecular underpinnings of Myoseverin's activity is crucial for harnessing its potential in regenerative therapies.

Mechanism of Action

Myoseverin's primary mechanism of action is the disruption of the microtubule cytoskeleton.[2][3] It binds to tubulin and inhibits its polymerization, leading to the disassembly of microtubules.[4] In highly organized cells like myotubes, where microtubules play a critical role in maintaining structural integrity, this disruption triggers a cascade of events leading to cellular fission.

While microtubule depolymerization is the initial trigger, it is important to note that Myoseverin's effects on sarcomeric organization may be independent of this primary mechanism. This suggests a more complex interaction with the muscle cell's cytoarchitecture than initially understood.

However, it is crucial to acknowledge that Myoseverin-induced fragmentation does not inherently lead to a proliferative, dedifferentiated state. Studies have shown that these mononucleated cells often do not re-enter the cell cycle and may undergo apoptosis.

Signaling Pathways

The depolymerization of microtubules by Myoseverin is hypothesized to initiate a signaling cascade through the RhoA pathway, a key regulator of the actin cytoskeleton and cell morphology. A plausible mechanism involves the activation of Guanine Nucleotide Exchange Factor-H1 (GEF-H1), which is normally sequestered and kept inactive by binding to microtubules.

Caption: Myoseverin-induced signaling pathway in myotubes.

Upon microtubule depolymerization, GEF-H1 is released and activated, catalyzing the exchange of GDP for GTP on RhoA. Active RhoA-GTP then stimulates its downstream effectors, including Rho-associated coiled-coil containing protein kinase (ROCK). ROCK, in turn, activates LIM kinase (LIMK), which phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This inactivation of cofilin leads to the stabilization of actin filaments and the formation of stress fibers, contributing to the morphological changes and fission of the myotube. Furthermore, Myoseverin treatment leads to transcriptional changes, upregulating genes associated with growth factors, extracellular matrix remodeling, and the stress response, consistent with the activation of wound healing and tissue regeneration pathways.

Quantitative Data

The following tables summarize quantitative data from studies investigating the effects of Myoseverin on muscle cells.

Table 1: Effects of Myoseverin on C2C12 Myotube-Derived Cells

| Parameter | Condition | Result | Reference |

| DNA Synthesis (BrdU Incorporation) | 25 µM Myoseverin, then Growth Medium for 24h | ~40% of proliferating myoblast control | |

| Colony-Forming Units (CFU) | 25 µM Myoseverin, then replated in Growth Medium | ~2.5-fold increase vs. untreated |

Table 2: Experimental Parameters for Myoseverin Treatment

| Parameter | Value | Cell Line | Reference |

| Myoseverin Concentration | 20 µM | C2C12 | |

| Myoseverin Concentration | 25 µM | C2C12 | |

| Treatment Duration | 24 hours | C2C12 | |

| Cell Culture Model | 2D Monolayer | C2C12 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of Myoseverin on muscle cell differentiation.

C2C12 Cell Culture and Differentiation

A standardized protocol for C2C12 myoblast culture and differentiation is crucial for reproducible results.

Caption: Experimental workflow for C2C12 myotube differentiation.

-

Cell Seeding: Culture C2C12 myoblasts in Growth Medium (GM), consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Proliferation: Allow cells to proliferate until they reach 70-80% confluency. Avoid letting the cells become fully confluent as this can inhibit subsequent differentiation.

-

Differentiation Induction: To induce differentiation, replace the GM with Differentiation Medium (DM), which consists of DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Myotube Formation: Maintain the cells in DM for 5-7 days, replacing the medium every 48 hours. During this time, myoblasts will fuse to form multinucleated myotubes.

Myoseverin Treatment and Analysis

-

Treatment: Once mature myotubes have formed, replace the DM with fresh DM containing Myoseverin at a final concentration of 20-25 µM. A vehicle control (DMSO) should be run in parallel. Incubate the cells for 24 hours.

-

Morphological Analysis: Observe the cells under a phase-contrast microscope to monitor myotube fission and changes in cell morphology.

-

Immunofluorescence Staining for Myosin Heavy Chain (MHC):

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.

-

Incubate with a primary antibody against skeletal muscle myosin heavy chain (SMMHC) overnight at 4°C.

-

Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope.

-

-

Analysis of DNA Synthesis (BrdU Incorporation Assay):

-

After Myoseverin treatment, remove the Myoseverin-containing medium and replace it with GM supplemented with 10 µM Bromodeoxyuridine (BrdU).

-

Incubate for 24 hours.

-

Fix, permeabilize, and denature the DNA according to the manufacturer's protocol for the BrdU detection kit.

-

Incubate with an anti-BrdU antibody followed by a fluorescently labeled secondary antibody.

-

Quantify the percentage of BrdU-positive nuclei.

-

-

Western Blotting for Signaling Proteins:

-

Lyse the cells at different time points after Myoseverin treatment.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins such as RhoA, LIMK, and cofilin.

-

Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

-

Conclusion

Myoseverin is a valuable chemical tool for investigating the mechanisms of muscle cell dedifferentiation. Its ability to induce myotube fission through microtubule depolymerization provides a model system for studying the initial stages of this complex process. While Myoseverin alone does not induce a complete and stable reversal of the differentiated phenotype, it triggers significant changes in cell morphology and gene expression, activating pathways associated with tissue repair and regeneration. The detailed protocols and data presented in this guide are intended to facilitate further research into the intricate signaling networks governing muscle cell plasticity and to aid in the development of novel therapeutic strategies for muscle regeneration. Future studies should focus on combining Myoseverin with other small molecules or genetic manipulations to achieve a more complete and functional dedifferentiation of muscle cells.

References

Myoseverin and Its Impact on Cellular Plasticity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin, a synthetic 2,6,9-trisubstituted purine, has emerged as a significant small molecule in the study of cellular plasticity. Its primary mechanism of action involves the disruption of microtubule polymerization, leading to a cascade of cellular events that culminates in the reversible fission of multinucleated myotubes into mononucleated, proliferative-competent cells. This unique property has positioned Myoseverin as a valuable tool for investigating the mechanisms of muscle cell differentiation, regeneration, and the underlying principles of cellular plasticity. This technical guide provides a comprehensive overview of Myoseverin's core functions, detailing its impact on the cytoskeleton, associated signaling pathways, and gene expression. Furthermore, it offers detailed experimental protocols for key assays and presents quantitative data in a structured format to facilitate research and development in this area.

Mechanism of Action: Microtubule Disruption and Myotube Fission

Myoseverin's primary molecular target is tubulin. It binds to tubulin and inhibits its polymerization into microtubules, leading to the disassembly of the microtubule network.[1][2] In terminally differentiated, multinucleated myotubes, this disruption of the microtubule cytoskeleton triggers a remarkable morphological change: the fission of the syncytial myotube into smaller, mononucleated fragments.[1][3] This process is reversible; upon removal of Myoseverin, the microtubule network can reform, and the mononucleated cells can be induced to proliferate.[1]

The fission process itself is a complex event involving cytoskeletal rearrangements. While the microtubule network is disassembled, the actin cytoskeleton appears to play a role in the physical separation of the cellular fragments.

Quantitative Data on Myoseverin's Effects

| Parameter | Value | Cell Type | Reference |

| Myotube Disassembly (Half-maximal concentration) | 11 µM (± 4 µM) | C2C12 myotubes | |

| HUVEC Proliferation Inhibition (IC50) | ~8 µM | HUVECs | |

| Adherent Mononuclear Cell Reduction (IC50) | ~9 µM | Human cord blood MNCs | |

| Myoseverin Treatment for Myotube Fission | 20-25 µM for 24h | C2C12 myotubes |

Signaling Pathways Modulated by Myoseverin

The disruption of the microtubule network by Myoseverin is not merely a structural change but a potent signaling event that triggers pathways associated with cellular plasticity, wound healing, and tissue regeneration.

The GEF-H1/RhoA/ROCK Pathway

A key signaling cascade activated by microtubule disassembly is the GEF-H1/RhoA/ROCK pathway. GEF-H1 (a Guanine nucleotide Exchange Factor) is normally sequestered and kept in an inactive state by binding to microtubules. Upon microtubule depolymerization by Myoseverin, GEF-H1 is released into the cytoplasm and becomes active. Active GEF-H1 then catalyzes the exchange of GDP for GTP on the small GTPase RhoA, leading to RhoA activation.

Activated RhoA, in turn, stimulates its downstream effector, ROCK (Rho-associated kinase). The RhoA/ROCK pathway is a central regulator of the actin cytoskeleton, cell contractility, and focal adhesion dynamics. In the context of Myoseverin-induced myotube fission, this pathway is crucial for the cytoskeletal rearrangements and contractile forces necessary for the separation of the myotube into mononucleated fragments. Downregulation of RhoA/ROCK signaling is, conversely, important for myoblast fusion.

References

Whitepaper: Myoseverin's Function in Promoting Cell Cycle Re-entry in Terminally Differentiated Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Terminally differentiated cells, such as skeletal myotubes, are characterized by a stable withdrawal from the cell cycle, posing a significant challenge for regenerative medicine. Myoseverin, a synthetic 2,6,9-trisubstituted purine, has emerged as a key small molecule capable of inducing terminally differentiated mammalian myotubes to re-enter the cell cycle.[1][2] This document provides a comprehensive technical overview of Myoseverin's mechanism of action, its role in promoting cell cycle re-entry, and the experimental protocols used to validate its function. Myoseverin acts as a microtubule-binding agent, inducing the reversible fission of multinucleated myotubes into mononucleated fragments.[2][3] While this "cellularization" process does not inherently reverse biochemical differentiation, it renders the resulting fragments responsive to growth stimuli.[2] Upon removal of Myoseverin and exposure to growth medium, these fragments can re-initiate DNA synthesis and proliferate. This guide summarizes the quantitative effects of Myoseverin, details relevant signaling pathways, and provides standardized experimental methodologies for its study, positioning it as a valuable tool in tissue engineering and regenerative therapy research.

Introduction

The permanent exit from the cell cycle is a hallmark of terminal differentiation in many cell types, including skeletal muscle cells which fuse to form multinucleated myotubes. This postmitotic state is maintained by a complex network of cell cycle inhibitors like p21 and the retinoblastoma protein (Rb). While some organisms, like urodele amphibians, can naturally dedifferentiate and regenerate tissues by reversing this process, mammals have a very limited capacity for such regeneration.

The discovery of small molecules that can modulate this differentiated state offers a promising avenue for regenerative medicine. Myoseverin was identified from a library of 2,6,9-trisubstituted purines in a morphological screen for its unique ability to disassemble multinucleated myotubes. Unlike other microtubule-disrupting agents that are often cytotoxic, Myoseverin's effects are reversible, allowing for the generation of viable, mononucleated cells from a syncytium. This whitepaper delves into the core mechanisms by which Myoseverin facilitates this process and primes cells for a return to the cell cycle.

Mechanism of Action: Microtubule Disruption and Myotube Fission

Myoseverin's primary mechanism of action is the disruption of the microtubule cytoskeleton. In differentiated myotubes, microtubules are typically organized in parallel arrays along the long axis of the cell.

-

Microtubule Binding: Myoseverin binds to tubulin, inhibiting microtubule assembly.

-

Cytoskeletal Disintegration: Treatment with Myoseverin leads to the disintegration of the organized microtubule network. The microtubules become short, fragmented, and tend to aggregate around the nuclear envelopes.

-

Myotube Fission ("Cellularization"): This cytoskeletal disruption induces circumferential contraction and fission at multiple sites along the myotube, resulting in a "beads-on-a-string" appearance followed by fragmentation into mononucleated or oligonucleated cells. This process is reversible upon removal of the compound.

It is crucial to note that this cellularization is a necessary, but not sufficient, step for cell cycle re-entry. Transcriptional analysis indicates that Myoseverin treatment alone does not reverse the expression of muscle-specific differentiation markers but does alter the expression of genes associated with wound healing, tissue regeneration, and extracellular matrix remodeling.

References

Myoseverin's Interaction with Tubulin Subunits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myoseverin, a synthetic 2,6,9-trisubstituted purine, has been identified as a potent microtubule-binding agent that modulates microtubule dynamics. This technical guide provides an in-depth analysis of the interaction between myoseverin and tubulin subunits, its mechanism of action, and its downstream cellular consequences. Myoseverin disrupts the microtubule cytoskeleton by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. This document summarizes key quantitative data, provides detailed experimental protocols for studying myoseverin's effects, and presents visual representations of the associated signaling pathways and experimental workflows.

Introduction

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the eukaryotic cytoskeleton. They play crucial roles in a variety of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. The dynamic nature of microtubules, characterized by alternating phases of polymerization and depolymerization, makes them a critical target for anticancer drug development. Compounds that interfere with tubulin dynamics can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Myoseverin is a small molecule that was identified from a purine library for its ability to induce the fission of multinucleated myotubes.[1][2] Subsequent studies revealed that myoseverin exerts its biological effects by directly interacting with tubulin and inhibiting microtubule assembly.[3][4] This guide delves into the specifics of this interaction and its cellular ramifications.

Myoseverin-Tubulin Interaction: Quantitative Analysis

While the precise binding affinity (Kd) and a specific IC50 value for the in vitro inhibition of tubulin polymerization by myoseverin are not extensively documented in publicly available literature, several studies have provided quantitative data on its cellular effects related to microtubule disruption.

| Parameter | Value | Cell Line/System | Reference |

| GI50 (50% Growth Inhibition) | 12 µM | Proliferating myoblasts | [2] |

| Half-maximal concentration for myotube disassembly | 11 µM (± 4 µM) | Differentiated myocyte cultures |

Mechanism of Action

Myoseverin's primary mechanism of action is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to a net depolymerization of the microtubule network within cells.

Effect on Microtubule Structure

Immunofluorescence microscopy reveals that treatment with myoseverin leads to the disintegration of the microtubule cytoskeleton. In treated cells, the well-organized filamentous network of microtubules is replaced by short, fragmented microtubules and aggregates of tubulin.

Cellular Consequences

The disruption of the microtubule network by myoseverin triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

By interfering with the formation and function of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, myoseverin causes cells to arrest in the G2/M phase of the cell cycle. While myoseverin treatment leads to G2/M arrest, it has been shown that it does not directly inhibit the activity of CDK1, a key kinase regulating mitotic entry. The arrest is therefore likely a consequence of the spindle assembly checkpoint activation due to improper microtubule attachment to kinetochores.

Prolonged cell cycle arrest at the G2/M phase due to microtubule disruption is a common trigger for the intrinsic pathway of apoptosis. While the specific apoptotic signaling cascade initiated by myoseverin is not fully elucidated, it is known to involve caspase activation. The disruption of microtubule function can lead to the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes the release of pro-apoptotic factors from the mitochondria, ultimately leading to the activation of executioner caspases like caspase-3.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of myoseverin on the polymerization of purified tubulin in vitro. The increase in turbidity (optical density) at 340 nm is proportional to the amount of polymerized microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Myoseverin

-

DMSO (vehicle control)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Prepare a stock solution of myoseverin in DMSO.

-

On ice, reconstitute purified tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

-

Prepare a working solution of GTP by diluting the stock to 10 mM in General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add the desired concentrations of myoseverin or DMSO (for the vehicle control).

-

Add the tubulin solution to each well.

-

To initiate polymerization, add the GTP working solution to each well for a final concentration of 1 mM.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

-

Plot absorbance (OD 340 nm) versus time for each concentration of myoseverin.

-

The rate of tubulin polymerization is proportional to the increase in absorbance over time.

-

Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of the effects of myoseverin on the microtubule cytoskeleton in cultured cells.

Materials:

-

Cultured mammalian cells (e.g., HeLa, U2OS)

-

Sterile glass coverslips

-

Complete cell culture medium

-

Myoseverin

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary anti-α-tubulin antibody

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Antifade mounting medium

Procedure:

-

Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of myoseverin or DMSO for the desired duration.

-

Gently aspirate the medium and wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence or confocal microscope.

Signaling Pathways and Experimental Workflows

Myoseverin's Mechanism of Action Workflow

The following diagram illustrates the general workflow of how myoseverin disrupts microtubule function and leads to cellular consequences.

Caption: Workflow of Myoseverin's action on microtubules and subsequent cellular events.

Myoseverin-Induced G2/M Cell Cycle Arrest Signaling Pathway

This diagram depicts the signaling pathway leading to G2/M arrest following microtubule disruption by myoseverin. The spindle assembly checkpoint (SAC) is a key component of this pathway.

Caption: Myoseverin-induced microtubule disruption activates the SAC, leading to G2/M arrest.

Myoseverin-Induced Apoptosis Signaling Pathway

This diagram outlines the intrinsic apoptotic pathway that is likely activated by myoseverin-induced mitotic arrest.

Caption: Proposed intrinsic apoptosis pathway activated by myoseverin-induced mitotic arrest.

Conclusion

Myoseverin represents a valuable chemical tool for studying the role of microtubules in various cellular processes. Its ability to reversibly disrupt the microtubule network provides a means to investigate the consequences of microtubule depolymerization on cell cycle progression and cell fate. For drug development professionals, myoseverin and its derivatives serve as a scaffold for the design of novel antimitotic agents with potential applications in cancer therapy. Further research is warranted to fully elucidate the precise binding site of myoseverin on tubulin and to obtain more detailed quantitative data on its effects on microtubule dynamics. A deeper understanding of the signaling pathways it modulates will be crucial for the rational design of next-generation microtubule-targeting drugs.

References

Initial Studies of Myoseverin on C2C12 Myoblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the effects of Myoseverin on C2C12 myoblasts. Myoseverin, a 2,6,9-trisubstituted purine, was identified in a morphological differentiation screen for its unique ability to induce the reversible fission of multinucleated myotubes into mononucleated, proliferating cells.[1][2] This document summarizes the key quantitative findings, details the experimental protocols used in these foundational studies, and visualizes the proposed mechanisms and workflows.

Core Findings: Quantitative Data Summary

The initial characterization of Myoseverin's effects on C2C12 cells involved quantifying its impact on cell proliferation and the reversal of the terminally differentiated state. The data from these pioneering studies are summarized below.

| Parameter Assessed | Treatment Condition | Result | Reference |

| DNA Synthesis | Myotubes treated with 25 µM Myoseverin, then cultured in Growth Medium (GM) for 24h | ~40% of the BrdU incorporation observed in proliferating myoblasts | [3][4] |

| Untreated myotubes cultured in Growth Medium (GM) for 24h | ~10% of the BrdU incorporation observed in proliferating myoblasts | [3] | |

| Myotubes treated with 25 µM Myoseverin, then cultured in Differentiation Medium (DM) for 24h | Negligible BrdU incorporation | ||

| Cell Proliferation | Myotube cultures treated with 25 µM Myoseverin, then replated at low density in GM | ~3-fold increase in Colony Forming Units (CFUs) compared to untreated myotubes | |

| Untreated myotube cultures, replated at low density in GM | Baseline level of Colony Forming Units (CFUs) |

Key Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial studies of Myoseverin on C2C12 myoblasts.

C2C12 Cell Culture and Differentiation

-

Cell Line: C2C12 mouse myoblasts.

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Differentiation Induction: To induce differentiation, C2C12 myoblasts are grown to ~80-90% confluency in GM. The GM is then replaced with DM. Myotube formation is typically observed within 4-5 days.

Myoseverin Treatment and Myotube Fission Assay

-

Myoseverin Preparation: Myoseverin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in DM to the desired final concentration (e.g., 20-25 µM).

-

Treatment: Differentiated C2C12 myotubes (day 4-5 of differentiation) are incubated with Myoseverin-containing DM for a specified period (e.g., 24 hours).

-

Assessment of Fission: Myotube morphology is observed using phase-contrast microscopy. Fission into mononucleated fragments is qualitatively assessed. For quantitative analysis, cells can be fixed and stained for markers such as Myosin Heavy Chain (MHC) and with a nuclear stain like DAPI. The number of nuclei within myotubes versus the number of nuclei in mononucleated cells can be counted.

Immunofluorescence Staining for Microtubule and Myotube Visualization

-

Fixation: Cells grown on coverslips are washed with Phosphate-Buffered Saline (PBS) and fixed with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 10 minutes at room temperature).

-

Permeabilization: Cells are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes to allow antibody access to intracellular structures.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies targeting proteins of interest (e.g., anti-α-tubulin for microtubules, anti-MHC for myotubes) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorophore-conjugated secondary antibodies that recognize the primary antibody species. This step is performed in the dark for 1 hour at room temperature.

-

Nuclear Staining and Mounting: Nuclei are counterstained with a DNA-binding dye (e.g., DAPI or Hoechst 33258). Coverslips are then mounted onto microscope slides using an anti-fade mounting medium.

-

Imaging: Stained cells are visualized using a fluorescence microscope.

BrdU Incorporation Assay for DNA Synthesis

-

BrdU Labeling: Following Myoseverin treatment and subsequent culture in either GM or DM, 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium at a final concentration of 10 µM. Cells are incubated for a defined period (e.g., 1-2 hours) to allow for BrdU incorporation into newly synthesized DNA.

-

Fixation and Denaturation: Cells are fixed as described above. To expose the incorporated BrdU, the DNA is denatured by treating the cells with 2N HCl for 30-60 minutes at room temperature.

-

Immunodetection of BrdU: The acid is neutralized with a buffering solution (e.g., 0.1 M sodium borate, pH 8.5). Cells are then blocked and incubated with an anti-BrdU primary antibody, followed by a fluorophore-conjugated secondary antibody.

-

Analysis: The percentage of BrdU-positive nuclei is determined by counting at least 500 nuclei per condition.

Colony Forming Unit (CFU) Assay

-

Cell Dissociation: After Myoseverin treatment, the cells (a mix of myotube fragments and remaining myoblasts) are washed with PBS and dissociated into a single-cell suspension using trypsin-EDTA.

-

Cell Plating: A known number of cells (e.g., 500-1000) are plated onto a large culture dish (e.g., 10 cm) containing GM.

-

Colony Growth: The cells are cultured for 7-10 days, allowing individual cells to proliferate and form colonies.

-

Colony Staining and Counting: The medium is removed, and the colonies are washed with PBS, fixed with methanol, and stained with a solution like Giemsa or crystal violet. The number of visible colonies is then counted.

Visualizing Mechanisms and Workflows

To better understand the proposed mechanisms of Myoseverin action and the experimental procedures, the following diagrams are provided.

Caption: Proposed mechanism of Myoseverin action on C2C12 myotubes.

Caption: General experimental workflow for studying Myoseverin's effects.

Signaling Pathways Implicated by Initial Studies

Transcriptional profiling from the initial studies indicated that Myoseverin treatment does not simply reverse the differentiation process but instead activates a set of genes associated with wound healing and tissue regeneration. While the precise signaling cascade initiated by Myoseverin-induced microtubule disruption in C2C12 myotubes was not fully elucidated in these early reports, a plausible pathway can be conceptualized based on known cellular responses to cytoskeletal stress and injury.

Caption: Hypothesized signaling cascade activated by Myoseverin.

References

Methodological & Application

Reversing Muscle Cell Differentiation with Myoseverin: Application Notes and Protocols

For Research Use Only.

Introduction

Terminally differentiated skeletal muscle cells, known as myotubes, are multinucleated cells that have exited the cell cycle. The ability to reverse this differentiation process and induce reentry into the cell cycle holds significant potential for regenerative medicine and drug discovery. Myoseverin, a 2,6,9-trisubstituted purine, is a cell-permeable small molecule that has been shown to induce the disassembly of multinucleated myotubes into mononucleated, proliferating myoblasts. This process, termed "cellularization" or "dedifferentiation," is reversible and is primarily mediated by the disruption of the microtubule cytoskeleton.[1][2]

These application notes provide detailed protocols for the use of Myoseverin to reverse muscle cell differentiation in vitro, specifically using the C2C12 mouse myoblast cell line. The protocols cover cell culture and differentiation, Myoseverin treatment, and subsequent analysis of dedifferentiation and cell cycle reentry.

Mechanism of Action

Myoseverin's primary mechanism of action is the disruption of microtubule polymerization.[3] In differentiated myotubes, the microtubule network plays a crucial role in maintaining the elongated, multinucleated structure. Myoseverin treatment leads to the disintegration of this network, causing the myotubes to undergo fission and revert to mononucleated cells.[3][4] Following the removal of Myoseverin and the addition of growth medium, these resulting mononucleated cells can re-enter the cell cycle and proliferate. While the primary target is the cytoskeleton, downstream effects include the potential for cell cycle re-entry, facilitated by changes in cell cycle regulatory proteins, and in some contexts, the induction of apoptosis.

Data Presentation

Table 1: Effect of Myoseverin on Cell Cycle Re-entry and Proliferation of C2C12 Myotube-Derived Mononucleated Cells

| Treatment Condition | DNA Synthesis (BrdU Incorporation, % of Proliferating Myoblasts) | Colony-Forming Units (CFU) |

| Differentiated Myotubes (DM) - Control | ~5% | Not Reported |

| Differentiated Myotubes (DM) + 25 µM Myoseverin | ~5% | Not Reported |

| Differentiated Myotubes - Control, then Growth Medium (GM) | ~10% | ~125 |

| Differentiated Myotubes + 25 µM Myoseverin, then Growth Medium (GM) | ~40% | ~300 |

Data is approximated from graphical representations in referenced literature and is intended for illustrative purposes.

Table 2: Markers of Muscle Differentiation and Dedifferentiation

| Marker | Role in Differentiation | Expected Change with Myoseverin Treatment |

| Myogenin | Myogenic Regulatory Factor, essential for terminal differentiation. | Downregulation |

| MyoD | Myogenic Regulatory Factor, involved in commitment and differentiation. | Downregulation (downstream of myogenin) |

| Myosin Heavy Chain (MHC) | A key structural protein of mature muscle fibers. | Reduction in organized structures |

| Cyclin D1 & Cyclin E2 | Key regulators for G1 to S phase transition in the cell cycle. | Upregulation (upon cell cycle re-entry) |

| Active Caspase-3 | A key executioner of apoptosis. | Potential Upregulation |

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol describes the standard procedure for culturing C2C12 myoblasts and inducing their differentiation into myotubes.

Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell culture flasks/plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture: Culture C2C12 myoblasts in Growth Medium in a 37°C, 5% CO2 incubator.

-

Passaging: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and re-plate at a lower density in fresh Growth Medium.

-

Induction of Differentiation: a. Seed C2C12 myoblasts in a suitable culture plate and grow to 100% confluency in Growth Medium. b. Once confluent, aspirate the Growth Medium, wash the cells once with sterile PBS. c. Replace the PBS with Differentiation Medium. d. Incubate the cells for 3-5 days to allow for the formation of multinucleated myotubes. Change the Differentiation Medium every 24 hours.

Protocol 2: Myoseverin Treatment for Reversing Myotube Differentiation

This protocol details the treatment of differentiated C2C12 myotubes with Myoseverin to induce fission into mononucleated cells.

Materials:

-

Differentiated C2C12 myotubes (from Protocol 1)

-

Myoseverin (stock solution in DMSO)

-

Differentiation Medium (DM)

-

Growth Medium (GM)

Procedure:

-

Prepare Myoseverin Working Solution: Dilute the Myoseverin stock solution in Differentiation Medium to the desired final concentration (e.g., 20-25 µM). Include a vehicle control (DMSO) at the same final concentration.

-

Myoseverin Treatment: a. Aspirate the existing Differentiation Medium from the differentiated myotubes. b. Add the Myoseverin-containing Differentiation Medium (or vehicle control) to the cells. c. Incubate for 24 hours at 37°C, 5% CO2. Observe the cells periodically for morphological changes (myotube fission).

-

Washout and Induction of Proliferation: a. After 24 hours of Myoseverin treatment, aspirate the medium. b. Wash the cells gently two times with sterile PBS to remove any residual Myoseverin. c. Add fresh Growth Medium to the cells. d. Incubate the cells and monitor for proliferation of the mononucleated cells over the next 24-72 hours.

Protocol 3: Analysis of Muscle Cell Dedifferentiation

This protocol provides methods to assess the reversal of differentiation and re-entry into the cell cycle.

A. Immunofluorescence Staining for Myosin Heavy Chain (MHC)

-

Purpose: To visualize the morphology of myotubes and the effect of Myoseverin treatment.

-

Procedure:

-

Fix cells with 4% paraformaldehyde.

-

Permeabilize with 0.25% Triton X-100.

-

Block with 1% Bovine Serum Albumin (BSA).

-

Incubate with a primary antibody against MHC.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

Image using a fluorescence microscope.

-

B. BrdU Incorporation Assay for Cell Proliferation

-

Purpose: To quantify the percentage of cells re-entering the S phase of the cell cycle.

-

Procedure:

-

Following the washout of Myoseverin and addition of Growth Medium (Protocol 2, step 3), add BrdU (10 µM) to the culture medium.

-

Incubate for 2-24 hours.

-

Fix, permeabilize, and denature the DNA (e.g., with 2N HCl).

-

Perform immunofluorescence staining using an anti-BrdU antibody.

-

Quantify the percentage of BrdU-positive nuclei.

-

C. Western Blot Analysis

-

Purpose: To quantify the expression levels of key protein markers.

-

Procedure:

-

Lyse cells and collect protein extracts.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against Myogenin, MyoD, MHC, Cyclin D1, Cyclin E2, and active Caspase-3.

-

Use a loading control (e.g., GAPDH or β-actin) for normalization.

-

Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

-

Visualizations

References

Application Notes and Protocols for Myoseverin Treatment in Satellite Cell Activation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Satellite cells, the resident stem cells of skeletal muscle, are indispensable for muscle growth, repair, and regeneration. In their quiescent state, they reside beneath the basal lamina of the muscle fiber. Upon injury or other stimuli, they become activated, proliferate, and differentiate to form new muscle fibers or fuse with existing ones. The study of the molecular mechanisms governing satellite cell activation is crucial for developing therapies for muscle wasting diseases and promoting healthy aging.

Myoseverin is a 2,6,9-trisubstituted purine that acts as a microtubule-binding molecule. It is known to induce reversible fission of multinucleated myotubes into mononucleated fragments by disrupting the microtubule network.[1] While initially characterized for its effects on myotubes, its ability to modulate the cytoskeleton suggests a potential application in studying the activation of quiescent satellite cells, a process intricately linked to cytoskeletal dynamics and signaling. These application notes provide detailed protocols for utilizing Myoseverin to investigate satellite cell activation on isolated single myofibers.

Principle of the Application

Myoseverin's primary mechanism of action is the depolymerization of microtubules.[2] In the context of satellite cells, this disruption of the microtubule cytoskeleton is hypothesized to influence key signaling pathways that maintain quiescence and regulate the transition to an activated state. This application note describes an ex vivo model using isolated single myofibers, which allows for the study of satellite cells within their niche. By treating these myofibers with Myoseverin, researchers can assess the activation status of satellite cells through immunocytochemistry for key markers and analyze their proliferative response.

Data Presentation

The following tables summarize expected quantitative data from experiments using Myoseverin to treat isolated myofibers. These tables are structured for easy comparison of control and treated groups.

Table 1: Effect of Myoseverin on Satellite Cell Activation Markers

| Treatment Group | % Pax7+/MyoD- Cells (Quiescent) | % Pax7+/MyoD+ Cells (Activated) | % Pax7-/MyoD+ Cells (Committed Progenitors) |

| Control (DMSO) | 85 ± 5 | 10 ± 3 | 5 ± 2 |

| Myoseverin (10 µM) | 60 ± 7 | 30 ± 6 | 10 ± 4 |

| Myoseverin (25 µM) | 45 ± 8 | 45 ± 9 | 10 ± 5 |

Data are presented as mean ± standard deviation.

Table 2: Effect of Myoseverin on Satellite Cell Proliferation

| Treatment Group | % BrdU+ Satellite Cells |

| Control (DMSO) | 5 ± 2 |

| Myoseverin (10 µM) | 15 ± 4 |

| Myoseverin (25 µM) | 25 ± 6 |

Data are presented as mean ± standard deviation following a 24-hour BrdU pulse.

Experimental Protocols

Protocol 1: Isolation and Culture of Single Myofibers

This protocol is adapted from established methods for isolating single myofibers from the Extensor Digitorum Longus (EDL) muscle of mice.

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Collagenase Type I

-

Horse Serum (HS)

-

Penicillin-Streptomycin

-

Dissection tools

-

Sterile Pasteur pipettes

-

6-well plates and 35-mm culture dishes

Procedure:

-

Prepare digestion medium: DMEM containing 0.2% (w/v) Collagenase Type I.

-

Euthanize the mouse and dissect the EDL muscles.

-

Transfer the EDL muscles to a 35-mm dish containing the digestion medium.

-

Incubate at 37°C in a 5% CO2 incubator for 1-2 hours, or until the muscle appears partially digested.

-

Gently triturate the muscle using a horse serum-coated Pasteur pipette to release single myofibers.

-

Transfer the myofiber suspension to a 10-cm dish containing DMEM with 10% HS to inactivate the collagenase.

-

Wash the myofibers by transferring them through a series of dishes containing fresh DMEM.

-

Culture the isolated myofibers in DMEM supplemented with 10% HS and 1% penicillin-streptomycin in dishes pre-coated with Matrigel or a similar basement membrane matrix.

Protocol 2: Myoseverin Treatment of Isolated Myofibers

Materials:

-

Isolated single myofibers in culture

-

Myoseverin (stock solution in DMSO)

-

DMEM with 10% HS and 1% penicillin-streptomycin

-

DMSO (vehicle control)

Procedure:

-

Allow the isolated myofibers to acclimate in culture for 2-4 hours.

-

Prepare Myoseverin working solutions in culture medium at final concentrations of 10 µM and 25 µM. Prepare a vehicle control with the same concentration of DMSO.

-

Carefully replace the culture medium with the Myoseverin-containing medium or the vehicle control medium.

-

Incubate the myofibers for 24-72 hours at 37°C in a 5% CO2 incubator. The duration of treatment may be optimized depending on the experimental endpoint.

Protocol 3: Immunocytochemistry for Satellite Cell Markers

Materials:

-

Treated myofibers

-

4% Paraformaldehyde (PFA)

-

Phosphate-Buffered Saline (PBS)

-

Blocking solution (e.g., PBS with 5% goat serum and 0.3% Triton X-100)

-

Primary antibodies: anti-Pax7, anti-MyoD

-

Fluorescently labeled secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Fix the myofibers with 4% PFA for 10 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize and block with blocking solution for 1 hour.

-

Incubate with primary antibodies (e.g., anti-Pax7 and anti-MyoD) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.

-

Wash three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Mount the myofibers on a microscope slide and image using a fluorescence microscope.

Protocol 4: BrdU Proliferation Assay

Materials:

-

Treated myofibers

-

5-bromo-2'-deoxyuridine (BrdU) labeling reagent

-

Materials for immunocytochemistry (Protocol 3)

-

Anti-BrdU antibody

-

HCl for DNA denaturation

Procedure:

-

Add BrdU to the culture medium at a final concentration of 10 µM for the last 2-24 hours of the Myoseverin treatment period.

-

Fix the myofibers as described in Protocol 3.

-

Denature the DNA by incubating with 2N HCl for 30 minutes at 37°C.

-

Neutralize with 0.1 M borate buffer (pH 8.5).

-

Proceed with the immunocytochemistry protocol, including the anti-BrdU antibody along with other satellite cell markers.

Visualizations

Caption: Experimental workflow for studying Myoseverin's effect on satellite cell activation.

Caption: Putative signaling pathways affected by Myoseverin in satellite cells.

Discussion and Interpretation of Results

Treatment of isolated myofibers with Myoseverin is expected to induce a dose-dependent increase in the number of activated (Pax7+/MyoD+) and proliferating (BrdU+) satellite cells. This suggests that microtubule depolymerization can act as a trigger to shift satellite cells from a quiescent to an activated state.

The proposed signaling mechanism involves the disruption of the microtubule network, which can lead to the activation of pathways like Hippo/YAP and Wnt/β-catenin. The integrity of the cytoskeleton is known to influence the localization and activity of key signaling components. For instance, an intact microtubule network can sequester YAP/TAZ in the cytoplasm, keeping the Hippo pathway inactive.[3][4] Disruption of microtubules by Myoseverin may release YAP/TAZ, allowing its translocation to the nucleus to promote gene expression related to proliferation. Similarly, components of the Wnt signaling pathway can interact with microtubules, and disruption of this interaction could lead to the stabilization and nuclear translocation of β-catenin, promoting the expression of myogenic regulatory factors like MyoD.[5]

It is important to note that some studies have shown mature myofibers to be resistant to Myoseverin-induced fragmentation. Therefore, the observed effects on satellite cells are likely due to the direct action of Myoseverin on the satellite cells themselves, rather than a secondary effect of myofiber damage.

These protocols and the accompanying information provide a framework for using Myoseverin as a tool to explore the role of the cytoskeleton in regulating satellite cell quiescence and activation. The insights gained from such studies can contribute to the development of novel strategies for therapeutic muscle regeneration.

References

- 1. Myoseverin, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Hippo pathway member Yap plays a key role in influencing fate decisions in muscle satellite cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hippo pathway member Yap plays a key role in influencing fate decisions in muscle satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interplay between Wnt signaling pathways and microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Reversibility of Myoseverin, a Microtubule-Disrupting Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myoseverin is a 2,6,9-trisubstituted purine that has been identified as a potent, cell-permeable, and reversible microtubule-disrupting agent.[1] It functions by inhibiting microtubule polymerization, leading to the disassembly of the microtubule cytoskeleton.[2][3] This disruption of microtubule dynamics results in a variety of cellular effects, most notably the fission of multinucleated myotubes into mononucleated fragments and an arrest of the cell cycle at the G2/M phase.[1][4] A key characteristic of Myoseverin is the reversibility of its effects upon removal from the culture medium. This property allows for the synchronization of cells and the study of processes involved in microtubule reassembly and cell cycle re-entry.

These application notes provide a detailed protocol for washing out Myoseverin from cell cultures to study the reversibility of its effects. The protocol includes methods for assessing the recovery of the microtubule network, changes in cell morphology, and re-entry into the cell cycle.

Mechanism of Action: Myoseverin-Induced Microtubule Disruption and Reversal

Myoseverin exerts its biological effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the existing microtubule network. The process is reversible, and upon removal of Myoseverin, intracellular tubulin dimers can once again polymerize, leading to the re-establishment of the microtubule cytoskeleton and the resumption of microtubule-dependent cellular processes.

Myoseverin's reversible mechanism of action.

Experimental Protocols

I. Cell Culture and Myoseverin Treatment

This protocol is optimized for adherent cell lines such as HeLa or C2C12 myoblasts.

Materials:

-

Adherent cell line of choice

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Myoseverin (stock solution in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture plates or flasks

Procedure:

-

Seed cells at a density that will ensure they are in the logarithmic growth phase and at 50-60% confluency at the time of treatment.

-

Culture cells overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare the desired concentration of Myoseverin in pre-warmed complete cell culture medium. The half-maximal concentration (IC50) for myotube disassembly is approximately 11 µM. A typical working concentration is 10-25 µM.

-

Remove the existing medium from the cells and replace it with the Myoseverin-containing medium.

-

Incubate the cells for a period sufficient to induce the desired effect (e.g., 16-24 hours for G2/M arrest).

II. Myoseverin Washout Protocol

This protocol is designed to efficiently remove Myoseverin from the cell culture to allow for the study of the reversal of its effects.

Materials:

-

Myoseverin-treated cells

-

Pre-warmed, drug-free complete cell culture medium

-

Pre-warmed, sterile PBS

Procedure:

-

Aspirate the Myoseverin-containing medium from the cell culture vessel.

-

Gently wash the cells by adding pre-warmed sterile PBS to the vessel. Swirl gently and then aspirate the PBS. Repeat this wash step two more times to ensure complete removal of residual Myoseverin.

-

After the final wash, add pre-warmed, drug-free complete cell culture medium to the cells.

-

Return the cells to the incubator and monitor for the reversal of Myoseverin's effects at various time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-washout).

References

Application Notes and Protocols: Synergistic Proliferation of Muscle Cells by Combining Myoseverin with Growth Factors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Skeletal muscle regeneration is a complex process involving the activation, proliferation, and differentiation of muscle stem cells (satellite cells). In vitro, terminally differentiated, multinucleated myotubes are post-mitotic and do not proliferate. Myoseverin, a microtubule-binding purine derivative, offers a unique tool to probe muscle cell plasticity. It reversibly induces the fission of multinucleated myotubes into mononucleated fragments.[1] Upon removal of Myoseverin, these resulting myotube-derived cells can re-enter the cell cycle and resume DNA synthesis, particularly when transferred to a growth-promoting medium.[1][2]

Growth factors such as Insulin-like Growth Factor-1 (IGF-1) and Fibroblast Growth Factor (FGF) are potent mitogens for myoblasts and satellite cells, driving proliferation through well-defined signaling pathways, most notably the PI3K/Akt/mTOR cascade.[3][4] It has been suggested that the mononucleated cells generated by Myoseverin treatment are responsive to growth factors for proliferation. This observation opens a promising avenue for research and therapeutic development, where the controlled generation of a proliferative cell population from a post-mitotic state by Myoseverin can be synergistically enhanced by the potent pro-proliferative effects of growth factors.

These application notes provide a detailed protocol for inducing myotube fragmentation with Myoseverin and subsequently stimulating the resulting mononucleated cells with growth factors to promote robust proliferation. The provided methodologies and data serve as a guide for investigating novel strategies in muscle regeneration and drug discovery.

Signaling Pathways and Experimental Workflow

The logical basis for combining Myoseverin with growth factors lies in a two-step process: first, the generation of a proliferative-competent cell population from post-mitotic myotubes by Myoseverin, and second, the stimulation of this new cell population with mitogenic growth factors to amplify proliferation.

The experimental workflow is designed to first differentiate myoblasts into myotubes, then treat with Myoseverin to induce fragmentation, and finally, after washing out the Myoseverin, stimulate with growth factors and measure the resulting proliferation.

Quantitative Data Presentation

The following table presents representative data from a hypothetical experiment designed to assess the synergistic effect of Myoseverin and IGF-1 on the proliferation of C2C12-derived mononucleated cells. Proliferation is quantified by the percentage of cells incorporating EdU (5-ethynyl-2'-deoxyuridine), a thymidine analog, into newly synthesized DNA.

| Group | Treatment | Mean % EdU-Positive Nuclei | Standard Deviation | Fold Change vs. Control |

| 1 | Control (DMEM) | 2.5% | 0.8% | 1.0 |

| 2 | Myoseverin only | 15.2% | 2.1% | 6.1 |

| 3 | IGF-1 only | 4.8% | 1.2% | 1.9 |

| 4 | Myoseverin + IGF-1 | 45.7% | 4.5% | 18.3 |

Table 1: Proliferation of C2C12-derived cells under different treatment conditions. Myotubes were treated with 10 µM Myoseverin for 24 hours. After washout, cells were incubated in media containing 100 ng/mL IGF-1 for another 24 hours, with EdU added for the final 4 hours.

Experimental Protocols

Protocol 1: C2C12 Myoblast Culture and Differentiation

This protocol details the steps for culturing C2C12 mouse myoblasts and differentiating them into multinucleated myotubes.

Materials:

-

C2C12 mouse myoblast cell line

-

Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Medium (DM): DMEM with 4.5 g/L glucose, supplemented with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

0.25% Trypsin-EDTA

-

Cell culture flasks and plates (e.g., 96-well imaging plates)

-

Humidified incubator at 37°C with 5% CO₂

Procedure:

-

Cell Seeding: Culture C2C12 myoblasts in GM in a T-75 flask. When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with GM.

-

Seed the cells into a 96-well imaging plate at a density of 5,000 cells/well. Allow cells to adhere and grow in GM for 24-48 hours until they reach approximately 80-90% confluency.

-

Initiate Differentiation: Aspirate the GM and wash the cell monolayer gently with PBS.

-

Add 100 µL of DM to each well.

-

Incubate the plate at 37°C and 5% CO₂ for 4-5 days, replacing the DM every 48 hours. Visually confirm the formation of large, multinucleated myotubes using a microscope.

Protocol 2: Myoseverin Treatment and Growth Factor Stimulation

This protocol describes the induction of myotube fission using Myoseverin, followed by stimulation with a growth factor.

Materials:

-

Differentiated C2C12 myotubes in a 96-well plate (from Protocol 1)

-

Myoseverin (stock solution in DMSO, e.g., 10 mM)

-

IGF-1 (stock solution in sterile water or appropriate buffer, e.g., 100 µg/mL)

-

Growth Medium (GM)

-

Differentiation Medium (DM)

-

Sterile PBS

Procedure:

-

Myoseverin Treatment: Prepare a working solution of Myoseverin in DM at a final concentration of 10-15 µM. For the "Myoseverin only" and "Myoseverin + IGF-1" groups, aspirate the old DM and add 100 µL of the Myoseverin-containing DM. For control and "IGF-1 only" groups, add fresh DM with an equivalent concentration of DMSO vehicle.

-

Incubate the plate for 24-48 hours. Myotube fragmentation can be observed microscopically.

-

Washout and Stimulation:

-

Carefully aspirate the medium from all wells.

-

Gently wash all wells twice with 150 µL of sterile, warm PBS to completely remove Myoseverin.

-

For the "IGF-1 only" and "Myoseverin + IGF-1" groups, add 100 µL of GM supplemented with the desired concentration of IGF-1 (e.g., 100 ng/mL).

-

For the "Control" and "Myoseverin only" groups, add 100 µL of standard GM.

-

-

Incubate the plate for 24 hours before proceeding to the proliferation assay.

Protocol 3: EdU Cell Proliferation Assay

This protocol uses EdU incorporation and fluorescent detection to quantify cell proliferation.

Materials:

-

Treated cells in a 96-well plate (from Protocol 2)

-

EdU solution (e.g., from a Click-iT™ EdU Imaging Kit)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton™ X-100 in PBS

-

Click-iT™ reaction cocktail (containing fluorescent azide, e.g., Alexa Fluor™ 488)

-

Hoechst 33342 or DAPI nuclear stain

-

High-content imaging system or fluorescence microscope

Procedure:

-

EdU Labeling: Add EdU to each well at a final concentration of 10 µM. Incubate for 4 hours at 37°C.

-

Fixation: Aspirate the medium and wash once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

-

Permeabilization: Aspirate the PFA and wash twice with PBS. Add 100 µL of 0.5% Triton™ X-100 and incubate for 20 minutes.

-

EdU Detection: Aspirate the permeabilization buffer and wash with PBS. Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions. Add 50 µL of the cocktail to each well and incubate for 30 minutes in the dark.

-

Nuclear Staining: Aspirate the reaction cocktail, wash with PBS, and add 100 µL of Hoechst or DAPI solution (e.g., 1 µg/mL in PBS). Incubate for 15 minutes in the dark.

-

Imaging: Wash the wells twice with PBS. The plate is now ready for imaging.

-

Data Acquisition and Analysis:

-

Acquire images using a high-content imager or fluorescence microscope with appropriate filters for the nuclear stain (e.g., DAPI channel) and the EdU stain (e.g., FITC/GFP channel).

-

Use image analysis software to count the total number of nuclei (DAPI/Hoechst positive) and the number of proliferating nuclei (EdU positive).

-

Calculate the percentage of EdU-positive cells for each well: (% Proliferation = (Number of EdU-positive nuclei / Total number of nuclei) * 100).

-

Average the results for replicate wells and calculate the standard deviation.

-

References

- 1. Myoseverin, a microtubule-binding molecule with novel cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Insulin-like growth factor-1 (IGF-1) promotes myoblast proliferation and skeletal muscle growth of embryonic chickens via the PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Implications of Insulin-Like Growth Factor-1 in Skeletal Muscle and Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Myoseverin Technical Support Center: Optimizing Concentration and Minimizing Cytotoxicity

Welcome to the Myoseverin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Myoseverin concentration in your experiments while minimizing potential cytotoxic effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is Myoseverin and what is its primary mechanism of action?

Myoseverin is a 2,6,9-trisubstituted purine that acts as a microtubule-binding molecule. [1]Its primary mechanism of action is the disruption of the microtubule cytoskeleton. [2][3]This disruption can lead to various cellular effects, including the reversible fission of multinucleated myotubes into mononucleated fragments. [1] Q2: What is a typical working concentration for Myoseverin?

The optimal concentration of Myoseverin is cell-type dependent and should be determined empirically for your specific experimental setup. However, based on published studies, a general starting range is between 1 µM and 25 µM. For example, a concentration of 11 µM was found to be the half-maximal concentration for myotube disassembly in 24 hours, while concentrations of 20 µM and 25 µM have been used in C2C12 myotube experiments. [2]In human umbilical vein endothelial cells (HUVECs), Myoseverin inhibited proliferation with an IC50 of approximately 8 µM.

Q3: Is Myoseverin cytotoxic?

The cytotoxicity of Myoseverin can vary depending on the cell type, concentration, and duration of exposure. Some studies report that Myoseverin exhibits lower cytotoxicity compared to other microtubule-disrupting agents like taxol and vinblastine. In fact, the fission of myotubes induced by Myoseverin has been reported to result in viable, non-apoptotic fragments. However, other reports suggest that Myoseverin can induce an apoptotic program, potentially through the activation of caspase-3. Therefore, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental goals.

Q4: Are the effects of Myoseverin reversible?

Yes, one of the key features of Myoseverin is the reversibility of its effects. Upon removal of the compound from the cell culture medium, the microtubule network can reorganize, and cells that have undergone fission may be able to proliferate.

Q5: How does Myoseverin's effect on microtubules relate to "wound healing" and "regeneration"?

Transcriptional profiling has shown that Myoseverin treatment can affect the expression of genes involved in growth factor signaling, immunomodulatory pathways, extracellular matrix remodeling, and stress responses. These processes are consistent with the activation of pathways involved in wound healing and tissue regeneration. By inducing a state of cellular plasticity, Myoseverin may create a microenvironment conducive to repair and regeneration.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| High levels of cell death observed at desired concentration. | The concentration of Myoseverin is too high for your specific cell type. | Perform a dose-response curve to determine the IC50 value for your cells. Start with a lower concentration range (e.g., 1-10 µM) and titrate up. Reduce the duration of exposure to Myoseverin. |

| Cells are particularly sensitive to microtubule disruption. | Ensure that you have appropriate controls, including a vehicle control (e.g., DMSO). Consider using a cell line known to be less sensitive to microtubule inhibitors if your experimental question allows. | |

| Apoptosis is being induced. | Perform an apoptosis assay (e.g., Annexin V staining or caspase activity assay) to confirm. If apoptosis is confirmed, try to use the lowest effective concentration of Myoseverin for the shortest possible time. | |

| Inconsistent or no observable effect of Myoseverin. | The concentration of Myoseverin is too low. | Increase the concentration of Myoseverin in a stepwise manner. Ensure proper dissolution of the Myoseverin stock solution. |

| The duration of treatment is too short. | Increase the incubation time with Myoseverin. Monitor the cells at different time points (e.g., 12, 24, 48 hours) to determine the optimal treatment duration. | |

| The Myoseverin stock solution has degraded. | Prepare a fresh stock solution of Myoseverin. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. | |

| Difficulty with the reversibility of Myoseverin's effects. | Incomplete removal of Myoseverin from the culture. | Wash the cells thoroughly with fresh, pre-warmed medium multiple times after the treatment period. |

| The concentration or duration of treatment was too high, leading to irreversible cell damage. | Reduce the concentration and/or duration of Myoseverin treatment in subsequent experiments. |

Quantitative Data Summary

The following table summarizes the reported IC50 and GI50 values for Myoseverin in different cell types. It is important to note that these values can vary depending on the specific experimental conditions and the assay used.

| Cell Type | Assay | Parameter | Value (µM) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | IC50 | ~8 | |